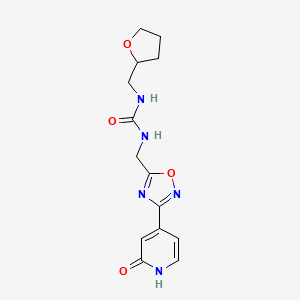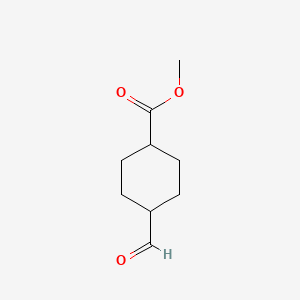![molecular formula C19H19NO5 B2989577 Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797043-41-4](/img/structure/B2989577.png)
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a complex chemical compound utilized in various scientific research applications. Its multifunctional nature makes it an invaluable tool for studying diverse phenomena and exploring novel scientific avenues.
Métodos De Preparación
The synthesis of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 4-methylphenylacetic acid with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can be compared with similar compounds such as:
Methyl 4-(((((4-methylphenyl)sulfonyl)amino)acetyl)amino)benzoate: This compound has a sulfonyl group instead of an acetyl group, which can affect its reactivity and applications.
5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin: This porphyrin derivative has multiple acetyl groups and is used in different contexts, such as catalysis and dye degradation. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
methyl 4-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-13-3-5-14(6-4-13)11-18(22)25-12-17(21)20-16-9-7-15(8-10-16)19(23)24-2/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDIAQUWBLYIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2989495.png)

![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)
![N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2989498.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2989499.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)


![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2989511.png)



